The table below summarizes the key physical and chemical properties of 2-Methyl-1-undecanol [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₆O [3] |
| Molecular Weight | 186.33 g/mol [3] |
| Density | 0.8300 g/cm³ [3] |
| Boiling Point | 250.85 °C (estimate) [3] |
| Melting Point | 16.85 °C (estimate) [3] |
| Flash Point | >100 °C (based on related compound) [1] |
| LogP | 4.759 (estimate) [3] |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C (for 1-Undecanol) [1] |
| Refractive Index | 1.4382 [3] |
| Odor | Balsam [3] |
Based on the available data, the following hazard classifications and safety statements are associated with this compound [3].
| Category | Information | | :--- | :--- | | GHS Pictograms |
The relationship between the hazard identification and the required personal protective equipment (PPE) is summarized in the workflow below.
While specific analytical protocols for this compound were not found, the following methodologies for similar compounds can serve as a reference for researchers.
2-Methylundecanol (CAS Registry Number: 10522-26-6) is a branched-chain saturated alcohol belonging to the fragrance structural group of branched chain saturated alcohols. The common characteristic structural elements of this group include one hydroxyl group per molecule and a C₄–C₁₂ carbon chain with one or several methyl side chains [1]. This long-chain primary alcohol features a 2-methyl branch at the 1-position of the undecanol chain, forming a clear, colorless liquid with a slightly sweet, floral odor that makes it valuable in fragrance applications [2].
The compound's molecular formula is C₁₂H₂₆O, with a molecular weight of 186.33 g/mol [2]. It demonstrates low vapor pressure (0.00476 mmHg at 25°C) and a high boiling point (250.85°C), indicating relatively low volatility which contributes to its performance as a fragrance material with moderate persistence [2]. The density of 2-methylundecanol is approximately 0.8300 g/cm³, and it has a refractive index of 1.4382 [2]. Additional thermodynamic properties have been calculated using Joback and Crippen methods, providing valuable data for industrial process design and formulation work [3].
Table 1: Physicochemical Properties of 2-Methylundecanol
| Property | Value | Unit | Source |
|---|---|---|---|
| CAS Registry Number | 10522-26-6 | - | [2] |
| Molecular Formula | C₁₂H₂₆O | - | [2] |
| Molecular Weight | 186.33 | g/mol | [2] |
| Boiling Point | 250.85 | °C | [2] |
| Density | 0.8300 | g/cm³ | [2] |
| Refractive Index | 1.4382 | - | [2] |
| Vapor Pressure | 0.00476 | mmHg at 25°C | [2] |
| Flash Point | 100.1 | °C | [2] |
| pKa | 15.04±0.10 | (Predicted) | [2] |
2-Methylundecanol is characterized by its fresh, floral scent with slightly sweet undertones, making it a versatile component in fragrance compositions [2]. As a member of the branched chain saturated alcohols group, it functions primarily as a fragrance ingredient that imparts a fresh, floral character to perfumes, colognes, and other scented products [1] [2]. In addition to its direct olfactory contribution, it serves as a blending agent that enhances the overall fragrance profile and improves harmony between different fragrance notes [2]. The chemical structure of branched chain saturated alcohols like 2-methylundecanol contributes to their unique odor profiles compared to their straight-chain counterparts, typically offering more complex and desirable sensory characteristics [1].
Beyond fine fragrances, 2-methylundecanol finds application in a broad range of products due to its dual functionality as both a fragrance component and a formulation aid. In personal care products, it serves as a solvent, emollient, and surfactant, contributing to product texture, feel, and performance while delivering its characteristic fragrance [2]. This multifunctional nature makes it particularly valuable in formulations where space limitations require ingredients that provide multiple benefits. The compound's chemical stability and compatibility with various formulation bases enable its use in soaps, detergents, cosmetics, and other scented products where consistent fragrance delivery is essential [2].
Table 2: Applications of 2-Methylundecanol in Various Product Types
| Application Area | Primary Function | Secondary Benefits | Typical Use Level |
|---|---|---|---|
| Fine Fragrances | Fresh, floral scent modifier | Blending agent, enhances fragrance harmony | Medium (varies by composition) |
| Personal Care Products | Fragrance ingredient | Solvent, emollient properties | Low to medium |
| Cosmetics | Fragrance component | Improves texture and feel | Low |
| Industrial Applications | Fragrance for masked products | Surfactant properties | Variable |
The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of 2-methylundecanol evaluating genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety [4] [5]. The assessment utilized a read-across approach with suitable analogs including 2-butyloctan-1-ol (CAS # 3913-02-8) and 2-ethyl-1-hexanol (CAS # 104-76-7) to address data gaps [4]. The evaluation concluded that 2-methylundecanol is not genotoxic and does not have skin sensitization potential, supporting its safe use in fragrance applications [4] [5].
For reproductive toxicity and local respiratory toxicity endpoints, the assessment applied the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material, establishing acceptable exposure levels of 0.03 mg/day and 1.4 mg/day, respectively [4] [5]. The repeated dose toxicity endpoint was completed using 2-ethyl-1-hexanol and 1-heptanol, 2-propyl as suitable read-across analogs, resulting in a Margin of Exposure (MOE) greater than 100, indicating sufficient safety margins for human use [4]. Similarly, the developmental toxicity endpoint was completed using 2-ethyl-1-hexanol as a suitable read-across analog, also providing an MOE greater than 100 [4].
The phototoxicity/photoallergenicity endpoint was assessed based on UV spectra analysis, with results indicating no significant concerns for phototoxic effects [4]. Environmental safety assessment was conducted according to the RIFM Framework, which evaluates potential ecological impacts throughout the product lifecycle [4] [5]. The comprehensive safety profile supports the use of 2-methylundecanol in fragrance compounds within established guidelines.
Table 3: Safety Assessment Profile of 2-Methylundecanol
| Toxicological Endpoint | Assessment Result | Read-Across Analogs Used | MOE/TTC |
|---|---|---|---|
| Genotoxicity | Not genotoxic | 2-butyloctan-1-ol, 2-ethyl-1-hexanol | - |
| Skin Sensitization | No sensitization potential | 2-butyloctan-1-ol, 2-ethyl-1-hexanol | - |
| Repeated Dose Toxicity | Acceptable margin | 2-ethyl-1-hexanol, 1-heptanol, 2-propyl | MOE > 100 |
| Reproductive Toxicity | Low concern | Cramer Class I TTC | 0.03 mg/day |
| Developmental Toxicity | Acceptable margin | 2-ethyl-1-hexanol | MOE > 100 |
| Local Respiratory Toxicity | Low concern | Cramer Class I TTC | 1.4 mg/day |
| Phototoxicity/Photoallergenicity | No significant concern | UV spectra analysis | - |
The synthesis of 2-methylundecanol can be achieved through several industrial routes. One efficient method begins with dec-1-ene hydroformylation to produce undecanal [6]. This process involves reacting 1-decene with synthesis gas (a mixture of H₂ and CO) under pressure in the presence of a catalyst, typically rhodium or cobalt based, to generate a mixture of aldehydes, primarily undecanal and 2-methyldecanal [6]. The resulting undecanal then undergoes hydroxymethylation with formaldehyde in the presence of a base catalyst such as dibutylamine, yielding 2-methyleneundecanal [6]. The final step involves hydrogenation of the double bond and carbonyl reduction, where 2-methyleneundecanal is catalytically hydrogenated under pressure to produce 2-methylundecanol [6]. The final product is purified through fractional distillation to achieve the desired purity level [6].
For quality control purposes, analytical methods should include gas chromatography (GC) with flame ionization detection or mass spectrometry to determine chemical purity and isomeric composition [7]. The purity specification for fragrance-grade material should be ≥98% (GC) [7]. Additional quality parameters include refractive index (n²⁵/D 1.430-1.435) and density (0.82 g/cm³) measurements [7]. The appearance should be characterized as a colorless to pale yellow liquid, with color assessment against standard scales such as APHA or Gardner [7].
When incorporating 2-methylundecanol into fragrance formulations, it is essential to consider its compatibility with other fragrance ingredients. As a branched-chain saturated alcohol, it blends well with various fragrance materials including woody, floral, and citrus notes [2]. For optimal performance in fine fragrances, personal care products, and cosmetics, 2-methylundecanol should be incorporated at the appropriate stage of formulation to ensure uniform distribution. In emulsion-based systems, it is recommended to add the compound to the oil phase before emulsification, utilizing its surfactant properties to enhance emulsion stability [2].
Stability testing should include assessments under accelerated conditions (40°C ± 2°C/75% RH ± 5% RH) for 1, 2, and 3 months, evaluating appearance, color, odor, and chemical stability. Compatibility with packaging materials should be verified by storage tests in final packaging components under appropriate conditions. The flash point of 100.1°C classifies 2-methylundecanol as combustible, requiring appropriate handling precautions during high-temperature processing [2].
Figure 1: Safety Assessment Workflow for 2-Methylundecanol
2-Methylundecanol is approved for use in fragrances and personal care products with established safety profiles under current regulatory frameworks [4] [5]. The compound has been evaluated according to the RIFM Framework for environmental safety, addressing potential ecological impacts throughout the product lifecycle [4]. For use in consumer products, compliance with labeling requirements may be necessary based on the concentration used in final formulations and the specific product category [4].
Proper storage conditions for 2-methylundecanol include room temperature environments in tightly sealed containers to prevent oxidation and maintain fragrance quality [7]. Containers should be made of compatible materials such as stainless steel, aluminum, or lined steel to preserve material integrity. The compound should be protected from extreme temperatures, direct sunlight, and moisture to ensure stability over time. Based on its hazard classification, appropriate personal protective equipment including gloves and safety glasses is recommended during handling to prevent potential skin or eye contact [2].
2-Methylundecanol represents a valuable fragrance ingredient with versatile applications in fine fragrances, personal care products, and cosmetics. Its favorable safety profile, established through comprehensive assessment using read-across analogs and TTC approaches, supports its use within established guidelines. The compound's unique physicochemical properties, including its stability, moderate volatility, and floral odor characteristics, make it particularly useful in fragrance compositions where fresh, floral notes are desired. Formulation protocols should emphasize proper incorporation techniques and stability assessment to ensure consistent performance in final products. Continued adherence to safety assessment frameworks and regulatory requirements will maintain the responsible use of this material in fragrance applications.
This compound (CAS 10522-26-6) is a branched-chain fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol. This compound finds applications in various scientific and industrial fields, including pharmaceutical research, analytical chemistry, and fragrance industry. As a secondary metabolite in natural products, precise detection and quantification of this compound is essential for quality control procedures and bioactive compound characterization. These application notes provide detailed methodologies for the detection and analysis of this compound, specifically tailored for researchers, scientists, and drug development professionals who require robust analytical protocols for their investigative work. The notes consolidate multiple analytical approaches with comprehensive experimental parameters to facilitate implementation in laboratory settings.
Understanding the fundamental physicochemical properties of this compound is crucial for developing appropriate analytical methods. The compound's structure consists of a long hydrocarbon chain with a hydroxyl group at the primary position and a methyl branch at the second carbon, creating a semi-polar character that influences its behavior in chromatographic systems. The branching affects its crystallization tendency, resulting in a liquid state at room temperature with a characteristic balsam odor [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₆O | - | [1] |
| Molecular Weight | 186.33 | g/mol | [1] |
| Boiling Point | 250.85 | °C | [1] |
| Density | 0.8300 | g/cm³ | [1] |
| Refractive Index | 1.4382 | - | [1] |
| Melting Point | 16.85 | °C | [1] |
| log P | 4.759 | - | [1] |
| pKa | 15.04±0.10 | - | [1] |
| Vapor Pressure | 1.33-202.64 | kPa | [2] |
The relatively high log P value indicates significant hydrophobicity, which informs selection of extraction solvents and chromatographic mobile phases. The predicted pKa of 15.04 classifies it as a very weak acid, predominantly existing in its neutral form under most analytical conditions. The wide vapor pressure range (1.33 kPa at 397.03 K to 202.64 kPa at 554.54 K) makes it amenable to gas chromatographic analysis without requiring derivatization, though silylation can enhance sensitivity for trace analysis [2].
GC-MS represents the gold standard technique for the detection and identification of this compound, particularly in complex mixtures such as natural product extracts. The moderately high boiling point of this compound (250.85°C) makes it well-suited for GC analysis under standard temperature programming conditions. The mass spectrometry component provides structural elucidation through characteristic fragmentation patterns, with the molecular ion peak at m/z 186 providing initial confirmation [3] [4].
Table 2: Optimal GC-MS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| GC System | Perkin-Elmer Clarus 500 | Auto system XL |
| Column | Elite-1 (100% Dimethyl poly siloxane) | 30 m × 0.25 mm ID × 1 μm |
| Carrier Gas | Helium | Flow rate: 1 mL/min |
| Injection Temperature | 250°C | Split mode (10:1) |
| Oven Program | Initial: 110°C (2 min) → 280°C at 5°C/min → 280°C (9 min) | Total run: 47 min |
| MS Source | Electron Impact (EI) | Ionization voltage: 70 eV |
| Mass Scan Range | 45-450 m/z | |
| Identification | NIST Library | >62,000 patterns |
In practice, the retention time of this compound will vary based on the specific GC system and column employed, but it typically elutes in the mid-to-late region of the chromatogram. The characteristic fragmentation pattern should include the molecular ion at m/z 186, with key fragments resulting from cleavage adjacent to the branched methyl group and dehydration of the alcohol moiety. The NIST database serves as the primary reference for mass spectral comparison, with the database entry for this compound containing the standard spectrum for automated matching [3] [4].
While less common than GC-MS for direct analysis, HPLC methods prove valuable for detecting this compound in applications where the compound serves as an extraction solvent or in mixtures with non-volatile components. The method particularly applies when this compound is utilized in microextraction techniques for pesticide analysis, where its recovery and purity must be verified [5].
For HPLC analysis with UV detection, the low chromophore intensity of this compound presents a detection challenge. Typical conditions involve:
When utilizing this compound in microextraction procedures, the freezing point characteristics (near room temperature) make it ideal for liquid-phase microextraction methods, where it can be easily solidified and separated from the aqueous phase. This property was exploited in a method for pesticide extraction where this compound formed a deep eutectic solvent with 1-octyl-3-methylimidazolium chloride, demonstrating its versatility in analytical preparations beyond being merely an analyte of interest [5].
For more sensitive detection in complex matrices, HPLC coupled with mass spectrometry provides an alternative approach. The electrospray ionization (ESI) in negative mode typically generates the [M-H]⁻ ion at m/z 185, while atmospheric pressure chemical ionization (APCI) may provide better sensitivity for this relatively non-polar compound.
Table 3: Mass Spectrometry Parameters for this compound Analysis
| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
|---|---|---|---|---|
| GC-EI-MS | 186 (M⁺) | 168, 140, 125, 111, 97, 83, 69, 55 | 70 eV | Electron Impact |
| LC-ESI-MS/MS | 185 [M-H]⁻ | 167, 139, 125, 111 | 10-20 | Negative |
| LC-APCI-MS | 186 [M]⁻ | 168, 140, 125 | 15-25 | Negative |
HPLC-MS offers particular advantages for thermally labile samples or when this compound is part of a broader analytical panel that includes compounds unsuitable for GC analysis. The ability to couple with reverse-phase separations makes it compatible with a wide range of sample matrices, including those containing non-volatile components [6].
This protocol applies to the detection of this compound in crude natural extracts, based on methodology successfully employed for phytochemical profiling of traditional medicines with kidney stone therapeutic properties [3].
4.1.1 Sample Preparation
4.1.2 Instrumental Analysis
4.1.3 Data Analysis
This protocol details a novel extraction method utilizing this compound as an extraction solvent for pesticide analysis, demonstrating its application in analytical chemistry beyond being an analyte [5].
4.2.1 Extraction Procedure
4.2.2 Method Performance
Figure 1: GC-MS Analysis Workflow for this compound. This diagram illustrates the complete analytical procedure from sample preparation through final identification.
Figure 2: HPLC-MS Analysis Pathway for this compound Detection. This pathway illustrates the liquid chromatography-mass spectrometry approach for analyzing this compound, particularly when used in microextraction applications or when analyzing less volatile samples.
The detection of this compound in natural product extracts demonstrates significant relevance in phytochemical research and drug discovery. In one significant study, GC-MS analysis of a traditional crude extract used for kidney stone treatment revealed 210 different compounds, with this compound among the identified constituents. The presence of this compound alongside other bioactive molecules suggests potential synergistic effects that may contribute to the therapeutic properties of the traditional medicine. The research documented that tribal practitioners in the Thumlappati region of India regularly provide mixed plant crude extracts to individuals suffering from kidney stones, with this compound being one component of this complex mixture [3].
The analytical characterization of such traditional remedies provides scientific validation for their use and helps standardize preparations for consistent efficacy. Furthermore, identifying specific components like this compound enables quality control measures and helps prevent adulteration of natural products. The research approach demonstrates how modern analytical techniques like GC-MS can bridge traditional knowledge with contemporary evidence-based medicine.
Beyond its role as an analyte, this compound serves important functions in analytical method development. Its properties make it particularly suitable for green chemistry applications, as demonstrated in the development of liquid-phase microextraction based on the freezing of deep eutectic solvents (LPME-FDES). In this innovative approach, this compound combined with 1-octyl-3-methylimidazolium chloride creates an extraction solvent with ideal characteristics: low density, suitable freezing point near room temperature, and material stability [5].
This application highlights how this compound contributes to sustainable analytical methods that minimize toxic solvent use while maintaining high extraction efficiency. The method achieves impressive enrichment factors of 150-180× for pesticide analytes in environmental water samples, demonstrating the compound's utility in environmental monitoring and analytical chemistry beyond its presence in natural products.
The comprehensive analytical methods outlined in these application notes provide researchers with robust protocols for the detection and analysis of this compound across various matrices and applications. The versatility of detection techniques, from GC-MS to HPLC-based methods, enables scientists to select the most appropriate approach based on their specific research needs, available instrumentation, and sample characteristics. The compound's significance in both natural product research and analytical chemistry applications underscores the importance of reliable detection methods.
As research continues to explore the biological activities and applications of this compound, these analytical protocols will serve as foundational methods for quality control, compound identification, and method development. The continuing advancement of analytical technologies will likely yield even more sensitive and specific detection methods in the future, further expanding our understanding of this compound's roles and applications.
The selective oxidation of primary alcohols to aldehydes represents a fundamental transformation in organic synthesis with critical applications in pharmaceutical intermediates, fine chemicals production, and natural product synthesis. Unlike complete oxidation to carboxylic acids, the arrest of oxidation at the aldehyde stage presents significant technical challenges due to the susceptibility of aldehydes to further oxidation. This transformation requires precise control of reaction conditions, specific reagent combinations, and often specialized catalysts to achieve high selectivity while minimizing over-oxidation. The strategic importance of aldehydes as versatile synthetic intermediates—undergoing numerous carbon-carbon bond forming reactions including condensations, additions, and reductions—makes methodology development for their efficient synthesis an area of continuous research innovation. These application notes consolidate current methodologies, practical protocols, and technical considerations to facilitate optimal method selection and implementation for researchers engaged in synthetic chemistry and drug development.
The fundamental chemical principle governing this transformation involves the replacement of the hydroxy hydrogen of the alcohol by a leaving group, followed by abstraction of the proton bound to the alcohol carbon, resulting in elimination and formation of a new carbon-oxygen double bond. This process is exclusively applicable to primary and secondary alcohols, as tertiary alcohols lack the necessary hydrogen for the final elimination step [1]. For primary alcohols, the oxidation typically proceeds through a hydrate intermediate that is susceptible to further oxidation to carboxylic acids unless specific measures are implemented to prevent this pathway [2] [1].
Selecting an appropriate oxidation method requires careful consideration of multiple parameters including substrate compatibility, functional group tolerance, scale requirements, and environmental impact. The following tables summarize the characteristics of prominent oxidation methodologies:
Table 1: Comparison of Modern Oxidation Methods for Primary Alcohols to Aldehydes
| Method | Catalyst/Reagent System | Oxidant | Key Advantages | Typical Yield Range |
|---|---|---|---|---|
| TEMPO/NaOCl | TEMPO (cat.), NaHCO₃ | NaOCl (aq) | High selectivity for primary alcohols; fast reaction | 85-98% [3] |
| AZADO/nitrite | AZADO or nor-AZADO (cat.), t-BuONO (cat.) | O₂ (air) | Aerobic; prevents overoxidation with NaHCO₃ workup | High [3] |
| Cu/TEMPO | (bpy)CuI, TEMPO | O₂ (air) | Ambient air as oxidant; broad functional group tolerance | High [3] |
| Dess-Martin | Dess-Martin periodinane | - | Mild conditions; room temperature; high yielding | 85-95% [2] |
| Swern | DMSO, oxalyl chloride, base | - | Low temperature; well-established procedure | 75-90% [2] [1] |
| Fe(III)/ABNO | Fe(NO₃)₃·9H₂O, ABNO | O₂ (air) | Broad substrate scope; room temperature | Good to excellent [3] |
| IBX | 2-iodoxybenzenesulfonic acid | Oxone | Water/acetone mixture; mild conditions | Excellent [3] |
Table 2: Specialized Oxidation Systems and Their Applications
| Method | Optimal Substrate Types | Temperature Range | Green Chemistry Metrics | Scale Potential |
|---|---|---|---|---|
| TEMPO/NaOCl | Benzylic, allylic, aliphatic | 0-4°C | Moderate (stoichiometric oxidant) | Pilot to industrial |
| Aerobic Cu/TEMPO | Broad scope including aliphatic | Room temperature | Excellent (O₂ as oxidant) | All scales |
| Dess-Martin | Complex molecules, sensitive substrates | 0-25°C | Poor (expensive reagent) | Laboratory scale |
| Swern | Acid-sensitive compounds | -60 to -78°C | Poor (volatile byproducts) | Laboratory scale |
| Electrochemical | Various alcohol types | Room temperature | Excellent (electrons as reagent) | Industrial potential |
| Ni-Al Hydrotalcite | Benzylic, allylic, aliphatic | 80-100°C | Excellent (heterogeneous, O₂) | Industrial |
Several trends in methodology development are evident from these comparisons. Aerobic oxidation systems utilizing oxygen or air as the terminal oxidant have gained prominence due to their favorable environmental profile and cost-effectiveness, producing water as the primary byproduct [3] [4]. The emergence of nitroxyl radical catalysts like TEMPO and its derivatives (AZADO, ABNO) has revolutionized alcohol oxidation by providing exceptional selectivity under mild conditions [3]. Additionally, heterogeneous catalytic systems such as Ni-Al hydrotalcite offer advantages in catalyst recovery and reuse, addressing both economic and environmental concerns [4].
TEMPO stock solution: Dissolve 0.05 mol% TEMPO (relative to substrate) in dichloromethane (CH₂Cl₂) to create a 0.1 M solution. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) serves as a stable radical catalyst that mediates the selective oxidation through an oxoammonium intermediate [3].
Aqueous NaOCl solution: Dilute commercial sodium hypochlorite solution (approximately 10-13% active chlorine) to 0.6 M concentration using deionized water. The pH should be adjusted to approximately 8.6-9.0 using 0.1 M sodium bicarbonate (NaHCO₃) or hydrochloric acid (HCl) as needed. pH control is critical to prevent over-oxidation to carboxylic acids [3].
Saturated NaHCO₃ solution: Prepare a saturated aqueous solution of sodium bicarbonate for extraction and quenching.
Reaction Setup: Charge a round-bottom flask equipped with an overhead stirrer with the primary alcohol substrate (1.0 equiv) and CH₂Cl₂ (10 mL per mmol substrate). Add the TEMPO catalyst solution (0.05 mol%) and tetrabutylammonium bromide (0.05 mol%) as a phase-transfer catalyst [3].
Temperature Control: Cool the reaction mixture to 0-4°C using an ice-water bath with vigorous stirring to ensure efficient mixing of biphasic system.
Oxidant Addition: Slowly add the prepared NaOCl solution (1.05 equiv) dropwise via addition funnel over 15-30 minutes while maintaining the temperature below 5°C. Monitor the reaction progress by TLC or GC-MS.
Reaction Monitoring: After complete addition, continue stirring at 0-4°C until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours). The reaction can be monitored by the disappearance of the alcohol spot and appearance of a lower Rf aldehyde spot.
Workup and Isolation: Quench the reaction by adding saturated NaHCO₃ solution (10 mL per mmol substrate). Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL per mmol substrate). Combine the organic extracts and wash with 10% aqueous sodium thiosulfate (to reduce any residual oxidant) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Purification: Purify the crude product by flash chromatography on silica gel using appropriate eluents to obtain the pure aldehyde. Characterization can be performed by ( ^1H ) NMR (characteristic aldehyde proton at 9-10 ppm), IR (strong C=O stretch at 1720-1740 cm⁻¹), and mass spectrometry.
Catalyst solution: Prepare fresh solutions of (bpy)CuI (2 mol%) and TEMPO (3 mol%) in acetonitrile. The copper complex can be synthesized from Cu(I) salts and 2,2'-bipyridine ligand [3].
Base solution: Dissolve N-methylimidazole (10 mol%) in acetonitrile as a co-catalyst that enhances reaction rate and prevents copper deactivation.
Reaction Setup: In a round-bottom flask, combine the primary alcohol substrate (1.0 equiv) with the (bpy)CuI catalyst (2 mol%) and TEMPO (3 mol%) in acetonitrile (5 mL per mmol substrate).
Base Addition: Add N-methylimidazole (10 mol%) to the reaction mixture and stir to achieve a homogeneous solution.
Oxidation: Place the reaction vessel in a water bath at room temperature and bubble ambient air through the solution using a gas dispersion tube at a moderate flow rate (approximately 5-10 mL/min per mmol substrate). Alternatively, the reaction can be conducted under an oxygen atmosphere (balloon) for more rapid oxidation.
Progress Monitoring: Monitor the reaction by TLC or GC-MS. Typical reaction times range from 1-6 hours depending on the substrate structure. Benzylic and allylic alcohols generally oxidize faster than aliphatic alcohols [3].
Workup and Isolation: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2 × 15 mL) to remove catalyst residues. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by flash chromatography if necessary.
Oxalyl chloride solution: Use freshly distilled oxalyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ under inert atmosphere.
DMSO solution: Use anhydrous dimethyl sulfoxide (2.4 equiv) in anhydrous CH₂Cl₂.
Reaction Setup: In a flame-dried round-bottom flask under nitrogen or argon atmosphere, add anhydrous CH₂Cl₂ (10 mL per mmol substrate) and cool to -78°C using a dry ice-acetone bath.
DMSO Activation: Add oxalyl chloride (1.2 equiv) dropwise via syringe, maintaining temperature below -70°C. Then add the DMSO solution (2.4 equiv) dropwise, forming the reactive dimethylchlorosulfonium ion intermediate [1].
Alcohol Addition: After stirring for 2 minutes, add a solution of the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise over 5-10 minutes, maintaining temperature at -78°C.
Reaction Progress: Stir for an additional 15-30 minutes at -78°C until TLC indicates complete consumption of the starting material.
Base Addition: Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to 0°C over 30-60 minutes.
Workup and Isolation: Quench with saturated aqueous NH₄Cl solution and warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash chromatography.
The following Graphviz diagrams visualize key experimental workflows and chemoselectivity principles in the oxidation of primary alcohols to aldehydes:
Diagram 1: Generalized experimental workflow for the oxidation of primary alcohols to aldehydes, highlighting key decision points and procedural steps.
Diagram 2: Chemoselectivity patterns in alcohol oxidation, highlighting the controlled oxidation of primary alcohols to aldehydes versus potential over-oxidation pathways.
The methodological landscape for selective oxidation of primary alcohols to aldehydes has evolved significantly toward greener and more sustainable approaches. The development of aerobic catalytic systems utilizing oxygen or air as terminal oxidants represents a particular advancement, addressing both economic and environmental concerns associated with traditional stoichiometric oxidants. Future developments will likely focus on enhanced catalyst design for improved activity and selectivity, broader substrate scope encompassing challenging aliphatic alcohols, and continuous flow processes for improved safety and scalability.
For researchers selecting oxidation methodologies, several critical considerations should guide decision-making. TEMPO-based systems offer excellent selectivity and are particularly suitable for acid-sensitive substrates. Copper-TEMPO aerobic oxidation provides an environmentally benign option with good functional group tolerance. Swern oxidation remains valuable for laboratory-scale reactions despite its limitations with volatile byproducts. Emerging electrochemical methods and heterogeneous catalytic systems show promise for industrial-scale applications where catalyst recovery and process intensification are priorities.
As the field advances, integration of process analytical technologies (PAT) for real-time monitoring and control, along with the application of machine learning algorithms for reaction optimization, will further enhance the efficiency and sustainability of these important transformations. The ongoing development of novel catalyst systems with reduced precious metal content or entirely metal-free approaches will continue to drive innovation in this fundamental area of organic synthesis.
The table below summarizes the two primary industrial methods for synthesizing 2-methylundecanal, as detailed in technical sources [1].
| Method Name | Key Starting Material | Key Intermediate | Core Chemical Reaction |
|---|---|---|---|
| Darzens Glycidate Route [1] | Methyl nonyl ketone [1] | Glycidic Ester [1] | Darzens reaction with ethyl chloroacetate, followed by saponification and decarboxylation [1] |
| Formylation-Hydrogenation Route [1] | 1-Decene (via undecanal) [1] | 2-Methyleneundecanal [1] | Hydroformylation to undecanal, formylation with formaldehyde, then catalytic hydrogenation [1] |
This method is based on the classic Darzens reaction, first reported in 1904 [1].
The workflow for this synthesis method is illustrated below:
This two-step process is another common industrial method [1].
The workflow for this two-step synthesis method is as follows:
While a direct production patent was not found, search results reveal that 2-methylundecanal is featured in patents related to fragrance delivery and stabilization in consumer products, which underscores its commercial importance.
To locate more specific patent information, you can:
"2-methylundecanal synthesis", "production", "manufacturing", "process for preparing", and "methyl nonyl acetaldehyde" [4].
A thorough understanding of the compound's properties is the foundation for selecting and troubleshooting any purification method. The following table summarizes the key data for 2-Methyl-1-undecanol (CAS 10522-26-6).
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₆O | - | [1] [2] [3] |
| Average Mass | 186.33 - 186.34 | g/mol | [1] [2] [3] |
| Boiling Point | 245.46 - 250.85 | °C | (Estimates) [2] [3] |
| Melting Point | 16.85 | °C | (Estimate) [2] |
| Density | 0.8300 | g/cm³ | [2] |
| Refractive Index | 1.4382 | - | [2] |
| logP (Octanol/Water) | 3.756 - 4.759 | - | (Calculated/Estimated) [4] [2] |
| pKa | 15.04 ± 0.10 | - | (Predicted) [2] |
| Vapor Pressure | 1.33 | kPa | @ 397.03 K [4] |
| Odor | Balsam | - | [2] |
While simple distillation is viable given the compound's boiling point, High-Performance Liquid Chromatography (HPLC) offers high resolution for separating this compound from complex mixtures or closely related impurities. Its relatively high hydrophobicity (indicated by the logP value) makes it a strong candidate for reversed-phase chromatography [5].
The following diagram outlines a logical workflow for selecting and troubleshooting a purification method based on the compound's properties.
Q1: During Reversed-Phase HPLC purification, my this compound peak is eluting too early, leading to poor separation. What should I do?
Q2: I am considering distillation, but I'm concerned about thermal degradation given the high boiling point (~250°C). How can I mitigate this?
Q3: Can HPLC be used for large-scale purification of this compound?
Q4: How can I confirm the identity and purity of my purified this compound?
This is a generalized protocol for purifying this compound using Reversed-Phase HPLC, which should be optimized for your specific system.
The table below summarizes the key information for 2-methylundecanol.
| Property | Description |
|---|---|
| CAS Registry Number | 10522-26-6 [1] [2] |
| Primary Function | Fragrance; enhances the smell of a product and/or perfumes the skin [3] |
| Genotoxicity | Not genotoxic (based on read-across data from suitable analogs) [1] [2] |
| Skin Sensitization | No skin sensitization potential (based on read-across data from suitable analogs) [1] [2] |
| Cramer Classification | Class I (Low Toxicity Concern) [1] [2] |
What is the toxicological concern for 2-methylundecanol? The material has been evaluated as a Cramer Class I material, which indicates a low toxicity concern. Assessments for reproductive and local respiratory toxicity were determined to be safe based on the Threshold of Toxicological Concern (TTC) for this class [1] [2].
Is 2-methylundecanol a skin sensitizer? No. According to the RIFM fragrance ingredient safety assessment, data from read-across analogs show that 2-methylundecanol does not have skin sensitization potential [1] [2].
While specific data for 2-methylundecanol is lacking, the following general principles for stability testing of chemicals and bulk pharmaceutical products are recommended practices.
Adhering to established regulatory guidelines ensures that stability data is robust and defensible.
The table below outlines standard storage condition types used in stability testing to simulate different scenarios [5].
| Condition Type | Standard Parameters | Purpose |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Simulates standard storage to determine shelf life. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Bridges data between long-term and accelerated conditions, often for subtropical climates. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Stresses the product to rapidly predict degradation and estimate shelf life. |
Since specific protocols for 2-methylundecanol are not available, the following workflow outlines a general approach to designing a stability study for a chemical substance. You can use this as a template to develop your own study for 2-methylundecanol.
For accurate standard preparation, understanding the basic chemical properties of your analyte is the first step. The key data for this compound (CAS # 10522-26-6) is summarized below.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 10522-26-6 | [1] [2] |
| Molecular Formula | C₁₂H₂₆O | [1] [2] |
| Molecular Weight | 186.33 g/mol | [1] |
| Boiling Point | 245.46 - 250.85 °C (estimates) | [1] [2] |
| Density | 0.8300 g/cm³ | [1] |
| Refractive Index | 1.4382 | [1] |
| LogP (est.) | 4.759 | [1] |
| Physical Form | Liquid (estimated melting point of 16.85°C) | [1] |
| Odor | Balsam | [1] |
The following diagram outlines the general workflow for preparing an analytical standard of this compound, incorporating key considerations from chromatography guidelines.
Here are some common issues and solutions related to preparing and using analytical standards.
| Question / Issue | Possible Cause | Solution & Recommendation |
|---|---|---|
| Low recovery or inaccurate concentration. | Standard degradation or adsorption to vial. | Use glass vials and fresh, high-purity solvents. Verify concentration against a freshly prepared secondary standard. [3] |
| Poor chromatography: tailing peaks or low response. | Incompatible solvent or non-volatile impurities. | Ensure the solvent for GC is volatile and matches the mobile phase for HPLC. Filter the standard solution through a 0.45µm or 0.22µm syringe filter. [3] |
| How do I validate my GC method for this compound? | Method not fully characterized. | Follow validation parameters: Specificity (no interference), Linearity (r ≥ 0.999), Accuracy (98-102% recovery), and Precision (RSD < 2% for repeatability). [4] |
| Two peaks appear for a single standard. | Contamination or chemical impurity. | Check standard purity. If the compound has a chiral center (like the 2-carbon in this compound), it may be a racemic mixture requiring a chiral chromatography method. [5] |
Before attempting synthesis, it's crucial to understand the material's safety profile. The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment on 2-methylundecanol. The key findings are summarized in the table below [1].
| Assessment Endpoint | Conclusion / Key Data |
|---|---|
| Genotoxicity | Not genotoxic (based on read-across data). |
| Skin Sensitization | No skin sensitization potential (based on read-across data). |
| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100 (using read-across analogs). |
| Developmental Toxicity | Margin of Exposure (MOE) > 100 (using read-across analogs). |
| Local Respiratory Toxicity | Evaluated via TTC (Threshold of Toxicological Concern) for a Cramer Class I material. |
| Phototoxicity/Photoallergenicity | Assessment completed based on UV spectra; no expected potential. |
This compound is used as a fragrance in cosmetics, where it functions to perfume a product or the skin [2]. In formulations, it is declared with the INCI name 2-METHYLUNDECANOL [2].
Although a direct synthesis procedure for 2-methylundecanol was not found, the general principles of optimizing chemical synthesis can be applied. The following workflow outlines a systematic approach to improve reaction yield, drawing on concepts from a highly optimized continuous-flow synthesis of a different compound (hydroxychloroquine) [3].
The strategies highlighted in the diagram can be broken down as follows:
Q1: What is the Cramer Classification for 2-methylundecanol and why is it important? The RIFM assessment classifies it as a Cramer Class I material [1]. This classification uses a decision tree to assign chemicals to one of three classes (I: low toxicity, II: intermediate, III: high toxicity) based on their structure. This is important for risk assessment, as it allows for setting a Threshold of Toxicological Concern (TTC)—a conservative exposure level below which there is no significant risk—for endpoints like local respiratory toxicity when specific data is lacking [1].
Q2: My reaction yield is low. What are the first parameters I should optimize? Based on successful optimization from other syntheses, you should prioritize investigating reactant concentration and reaction time (residence time in flow) [3]. The data shows that these factors can have a dramatic, non-linear impact on conversion.
The following table summarizes the key physical properties that are most relevant for selecting a separation technique [1] [2] [3].
| Property | Value | Source / Note |
|---|---|---|
| CAS Registry Number | 10522-26-6 | [4] [2] [3] |
| Molecular Formula | C12H26O | [4] [2] [3] |
| Molecular Weight | 186.33 g/mol | [2] [3] |
| Boiling Point | 243°C - 252°C (est.) | Different estimation methods [1] [2] [3]. |
| Density | ~0.8300 g/cm³ | At room temperature [2] [5]. |
| Odor | Balsamic, slightly sweet and floral | Characteristic that can aid in identification [2] [5]. |
| log P (octanol/water) | ~3.756 (est.) | Indicates high hydrophobicity [1]. |
For separating this compound from a mixture, distillation is the most suitable primary method due to the compound's high boiling point and thermal stability. The following workflow diagrams a logical approach for purification.
Simple Distillation
Fractional Distillation
Q1: What is the first step I should take when planning a separation? The first step is always to fully characterize your specific mixture. Identify all known components, their states of matter, concentrations, and physical properties (especially boiling points and solubility). This information is crucial for selecting the most efficient and safe separation sequence, as shown in the workflow above.
Q2: The boiling point of my mixture seems lower than expected. Why? This is a common observation. The documented boiling point for a pure substance is typically measured at standard atmospheric pressure (760 mmHg). If you are performing distillation under reduced pressure (vacuum distillation), the boiling point will be significantly lower. Always note the pressure at which you are working.
Q3: Can I use liquid-liquid extraction to separate this compound? Yes, this is an excellent pre-purification step. Given its high estimated log P value of ~3.76, this compound is highly hydrophobic and will preferentially partition into an organic solvent (like dichloromethane or ethyl acetate) over water. This can be very effective for removing highly polar or water-soluble impurities from your mixture [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery Yield | Product is highly viscous or has high boiling point, leading to holdup in apparatus. | Ensure efficient insulation and heating of the distillation apparatus. Apply a gentle vacuum to lower the boiling point. |
| Product Purity is Low | Incomplete separation due to co-distillation of compounds with similar boiling points. | Switch from simple to fractional distillation. Optimize the reflux ratio in the fractional column for better separation efficiency. |
| Decomposition of Product | Overheating during distillation, especially given the high boiling point. | Reduce the operating pressure (use vacuum distillation) to lower the boiling temperature. Use a heating bath for more controlled and uniform heating. |
The following table summarizes the key properties of 2-methylundecanol and 1-undecanol for a direct comparison.
| Property | 2-Methyl-1-undecanol (Branched) | 1-Undecanol (Linear) |
|---|---|---|
| CAS Number | 10522-26-6 [1] [2] [3] | 112-42-5 [4] |
| Molecular Formula | C₁₂H₂₆O [1] [2] [3] | C₁₁H₂₄O [4] |
| Molecular Weight | 186.33 g/mol [1] [3] | 172.31 g/mol [4] |
| Boiling Point | 245-246 °C (est.) [2], 250.85 °C (est.) [3] | 243.2 °C [4] |
| Melting Point | 16.85 °C (est.) [3] | 11 °C [4] |
| Flash Point | 100.1 °C (est.) [2] | 109.0 °C [4] |
| Density | 0.8300 (est.) [3] | 0.8 g/cm³ (est.) [4] |
| logP (o/w) | 4.759 (est.) [2], 5.00 (est.) [2] | 4.59 (est.) [4] |
| Water Solubility | 16.18 mg/L @ 25°C (est.) [2] | Information missing |
| Odor Description | Balsam [2] [3] | Information missing |
| GHS Hazard Statements | H317 (May cause an allergic skin reaction) [3] | H315, H317, H411 (Causes skin irritation, may cause an allergic skin reaction, toxic to aquatic life) [4] |
The structural differences lead to observable trends in physical behavior:
The available safety information shows some differences in their hazard profiles:
For scientists designing experiments, here are key methodological considerations:
The diagram below illustrates the logical workflow for determining and comparing these key properties experimentally.
These property differences are critical for research applications. The lower melting point of the branched alcohol can be advantageous in formulating homogeneous liquid mixtures, while its higher lipophilicity may influence its behavior in biological systems or partition experiments.
The table below summarizes the available experimental data for this compound (CAS 10522-26-6).
| Spectrum Type | Status | Key Details & Access | Experimental Methodology |
|---|
| IR Spectrum | Available [1] | State: Gas phase Instrument: HP-GC/MS/IRD (Hyphenated Gas Chromatography-Mass Spectrometry with Infrared Detection) Access: Spectrum is viewable via the NIST Chemistry WebBook [1] | The sample was likely vaporized and introduced into a gas chromatograph, which separated the compound. The effluent from the GC was then directed to an infrared detector for analysis, providing the gas-phase IR spectrum. | | ¹H NMR Spectrum | Not Found | A published ¹H NMR spectrum for This compound was not located. The available NMR data is for a different compound, 2-undecanol [2]. | Not applicable, as the spectrum was not found. |
For your guides, it's helpful to include the basic principles of the techniques. The following diagram outlines the general workflow of an NMR experiment.
This diagram summarizes the key steps in a simple NMR experiment [3].
Key information obtained from a ¹H NMR spectrum includes:
Since a published spectrum for this compound is unavailable, you have a few options:
| Alcohol | Carbon Number | Chain Type | Key Experimental Findings (on E. coli) | Citation |
|---|---|---|---|---|
| Isobutanol | 4 | Branched | Less inhibitory than butanol (linear isomer) at 7.5 g/L; no growth at 15 g/L [1]. | |
| Butanol | 4 | Linear | Strong toxic effects at 7.5 g/L (growth rate reduced >50%); growth entirely inhibited at 15 g/L [1]. | |
| Isopentanol | 5 | Branched | Growth occurred at 5 g/L (rate: 0.20±0.04 1/h); no growth above 5 g/L [1]. | |
| Isopropanol | 3 | Branched | Toxicity similar to propanol; slightly higher growth at most concentrations tested [1]. |
The quantitative data in the table above were generated under the following standardized experimental conditions, which can serve as a reference for your own comparative studies [1].
The experimental data reveals several key trends regarding the relationship between chemical structure and toxicity.
This conceptual relationship between chemical structure and toxic impact can be summarized as follows:
For researchers in drug development, these findings are highly relevant. The systematic quantification of toxicity provides clear design criteria for selecting desirable metabolites and microbial hosts in industrial fermentation processes. Furthermore, understanding that hydrophobicity is a key driver of toxicity offers a predictive model for assessing novel compounds and guides effective engineering strategies to enhance microbial tolerance, such as modifying cell membrane composition [1].
The table below consolidates the identified physicochemical and safety data for this compound (CAS 10522-26-6).
| Property | Value / Information | Source |
|---|---|---|
| Chemical Formula | C12H26O | [1] |
| Molecular Weight | 186.33 g/mol | [1] [2] |
| IUPAC Name | 2-Methylundecan-1-ol | [2] |
| Boiling Point | 245 - 246 °C @ 760 mmHg (est.) | [2] |
| Flash Point | ~100 °C (est.) | [2] |
| logP (o/w) | ~4.76 (est.) | [2] |
| Water Solubility | ~16.18 mg/L @ 25 °C (est.) | [2] |
| Odor Description | Balsam | [2] |
| Primary Use | Fragrance agent in cosmetics | [3] [4] |
| Safety Assessment | Not genotoxic; no skin sensitization potential. Assessed via read-across approach. | [3] |
Although specific methods for this compound are not published, the process for developing and validating an HPLC method is standardized. The following workflow outlines the key stages, based on regulatory guidelines such as ICH Q2(R1) [5].
The core of the validation process involves experimentally testing the following key parameters to ensure the method is fit for its purpose [5]:
Irritant